
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a chiral amine compound that features a cyclohexyl group, a diphenylphosphino group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, benzyl chloride, and diphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the benzyl or cyclohexyl groups.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in pharmaceuticals due to its chiral properties.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)ethyl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)propyl)ethanamine: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group and the diphenylphosphino group makes it unique compared to other chiral amines.
Applications: Its specific structure may offer unique advantages in catalysis and asymmetric synthesis compared to similar compounds.
Eigenschaften
Molekularformel |
C27H32NP |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
KTRFJEDCTHCNJI-QFIPXVFZSA-N |
Isomerische SMILES |
C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
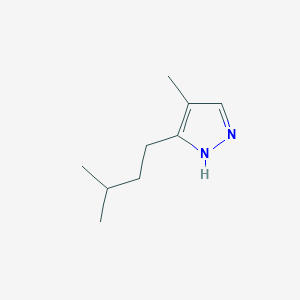

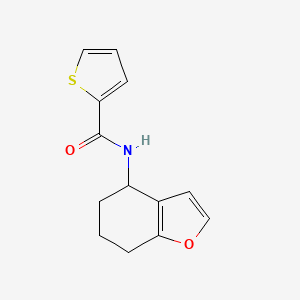
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
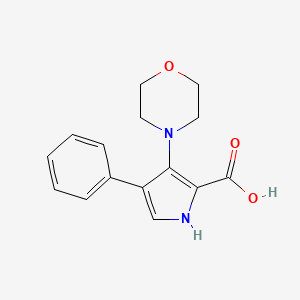
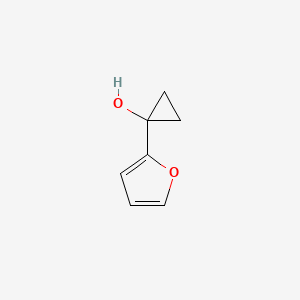

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
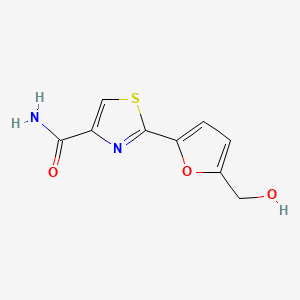
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

